molecular formula C38H52N6O7 B601529 Atazanavir R,S,S,S-diastereomer CAS No. 1332981-14-2

Atazanavir R,S,S,S-diastereomer

Cat. No. B601529
CAS RN: 1332981-14-2
M. Wt: 704.87
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atazanavir R,S,S,S-diastereomer is a variant of Atazanavir, an antiretroviral drug used in the treatment of HIV . It has a molecular formula of C38H52N6O7 and a molecular weight of 704.8555 .


Molecular Structure Analysis

The molecular structure of Atazanavir R,S,S,S-diastereomer is complex, with a molecular formula of C38H52N6O7 . It has defined stereocenters and no E/Z centers .


Physical And Chemical Properties Analysis

Atazanavir R,S,S,S-diastereomer has a molecular weight of 704.8555 and a molecular formula of C38H52N6O7 . Further physical and chemical properties such as density and pKa are predicted to be 1.178±0.06 g/cm3 and 11.11±0.46 respectively .

Mechanism of Action

Target of Action

Atazanavir R,S,S,S-diastereomer, like other antiretrovirals, is primarily used to treat infection of the human immunodeficiency virus (HIV) . The primary target of Atazanavir is the HIV-1 protease , an enzyme critical for the maturation of the HIV virus .

Mode of Action

Atazanavir binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This interaction results in the formation of immature, noninfectious viral particles .

Biochemical Pathways

The inhibition of the HIV-1 protease prevents the maturation of the HIV virus. The virus remains in an immature state, which is non-infectious. This means that the virus cannot infect new cells, thereby slowing down or stopping the progression of the HIV infection .

Pharmacokinetics

It is known that the absorption of atazanavir is rapid and its bioavailability is enhanced with food . It is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A and also undergoes biliary elimination . The elimination half-life of Atazanavir varies depending on whether it is administered alone or in combination with other drugs .

Result of Action

The result of Atazanavir’s action is the reduction of the viral load in the body, which helps to slow down the progression of HIV infection. By preventing the maturation of the virus, Atazanavir helps to keep the virus in check and reduces the risk of developing acquired immunodeficiency syndrome (AIDS) .

Action Environment

The action of Atazanavir R,S,S,S-diastereomer can be influenced by various environmental factors. For instance, the presence of food can enhance the absorption of Atazanavir, increasing its effectiveness . Additionally, the presence of other medications can affect the metabolism of Atazanavir, potentially leading to drug interactions .

Future Directions

The use of Atazanavir in children and adolescents needs further investigation, but it remains a suitable option for a preferred second-line antiretroviral regimen . The future directions of Atazanavir R,S,S,S-diastereomer specifically are not mentioned in the search results.

properties

IUPAC Name

methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-IHZBLBIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atazanavir R,S,S,S-diastereomer

CAS RN

1332981-14-2
Record name Atazanavir R,S,S,S-diastereomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATAZANAVIR R,S,S,S-DIASTEREOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/794NZ84YFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atazanavir R,S,S,S-diastereomer
Reactant of Route 2
Reactant of Route 2
Atazanavir R,S,S,S-diastereomer
Reactant of Route 3
Reactant of Route 3
Atazanavir R,S,S,S-diastereomer
Reactant of Route 4
Atazanavir R,S,S,S-diastereomer
Reactant of Route 5
Reactant of Route 5
Atazanavir R,S,S,S-diastereomer
Reactant of Route 6
Reactant of Route 6
Atazanavir R,S,S,S-diastereomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.